N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H26N4O4S2 and its molecular weight is 498.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Modeling
Compounds similar to the one have been synthesized and modeled for anti-tumor properties. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown significant effects in mouse tumor models and human cancer cell lines, suggesting potential applications in cancer therapy research (Nassar, Atta-Allah, & Elgazwy, 2015).
Heterocyclic Chemistry
The development of benzothiazole and benzimidazole-based heterocycles for various biological activities, including antibacterial agents, highlights the versatility of these cores in medicinal chemistry. Novel analogs designed and synthesized have shown promising antibacterial activity, indicating their potential in developing new therapeutics (Palkar et al., 2017).
Insecticide Development
Compounds with sulfonyl groups have been explored for their insecticidal activity, exemplified by flubendiamide's effectiveness against lepidopterous pests. This showcases the application of such compounds in developing novel insecticides with potentially unique modes of action (Tohnishi et al., 2005).
Electrophysiological Activity
N-substituted imidazolylbenzamides, sharing functional group similarities, have been synthesized and evaluated for their cardiac electrophysiological activity, demonstrating the potential of these compounds as selective class III agents in cardiac therapy research (Morgan et al., 1990).
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-5-32-19-10-8-11-20-22(19)25-24(33-20)27(13-14-28-17(3)15-16(2)26-28)23(29)18-9-6-7-12-21(18)34(4,30)31/h6-12,15H,5,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTPYRRUJUXVFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3C(=CC(=N3)C)C)C(=O)C4=CC=CC=C4S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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